O-MethylAnidulafungin
Description
Anidulafungin is a semi-synthetic echinocandin antifungal agent with the chemical name 1-[(4R,5R)-4,5-dihydroxy-N2-[[4’’-(pentyloxy)[1,1’:4’,1’’-terphenyl]-4-yl]carbonyl]-L-ornithine]-echinocandin B . It inhibits 1,3-β-D-glucan synthase, a critical enzyme for fungal cell wall synthesis, and demonstrates potent activity against Candida spp. (MIC ≤0.03–4 µg/mL) and Aspergillus fumigatus (MIC90 ≤0.03 µg/mL) . Clinically, it is used to treat candidemia and invasive candidiasis, supported by robust efficacy in randomized controlled trials (RCTs) . Its molecular weight is 1,140.3 g/mol, and it is provided as a crystalline solid requiring storage at -20°C .
Properties
Molecular Formula |
C59H75N7O17 |
|---|---|
Molecular Weight |
1154.3 g/mol |
IUPAC Name |
N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1S)-1-hydroxyethyl]-3-[(1R)-1-hydroxyethyl]-21-methoxy-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-[4-(4-pentoxyphenyl)phenyl]benzamide |
InChI |
InChI=1S/C59H75N7O17/c1-6-7-8-25-83-41-23-19-36(20-24-41)34-11-9-33(10-12-34)35-13-15-38(16-14-35)52(75)60-42-27-44(71)57(82-5)64-56(79)48-49(72)30(2)28-66(48)59(81)46(32(4)68)62-55(78)47(51(74)50(73)37-17-21-39(69)22-18-37)63-54(77)43-26-40(70)29-65(43)58(80)45(31(3)67)61-53(42)76/h9-24,30-32,40,42-51,57,67-74H,6-8,25-29H2,1-5H3,(H,60,75)(H,61,76)(H,62,78)(H,63,77)(H,64,79)/t30-,31-,32+,40+,42-,43-,44+,45-,46-,47-,48-,49-,50-,51-,57+/m0/s1 |
InChI Key |
MTZYYAFSXXAZRZ-LFWAYUOPSA-N |
Isomeric SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)N[C@H]4C[C@H]([C@H](NC(=O)[C@@H]5[C@H]([C@H](CN5C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H](NC4=O)[C@H](C)O)O)[C@@H]([C@H](C7=CC=C(C=C7)O)O)O)[C@@H](C)O)C)O)OC)O |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC=C(C=C7)O)O)O)C(C)O)C)O)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-MethylAnidulafungin involves the methylation of anidulafungin. Anidulafungin itself is produced through a semi-synthetic process that starts with a fermentation product of Aspergillus nidulans . The methylation process typically involves the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions .
Industrial Production Methods
Industrial production of this compound follows a similar route to that of anidulafungin, with additional steps for methylation. The process involves large-scale fermentation, followed by extraction and purification of the fermentation product. The purified product is then subjected to methylation under controlled conditions to produce this compound .
Chemical Reactions Analysis
Types of Reactions
O-MethylAnidulafungin undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under oxidative conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methylated sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield de-methylated products .
Scientific Research Applications
O-MethylAnidulafungin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of echinocandins.
Biology: Researchers use it to investigate the mechanisms of fungal cell wall synthesis and its inhibition.
Industry: This compound is used in the pharmaceutical industry for the development of new antifungal agents.
Mechanism of Action
O-MethylAnidulafungin exerts its antifungal effects by inhibiting the enzyme glucan synthase, which is responsible for the synthesis of β-(1,3)-glucan in the fungal cell wall . This inhibition disrupts the integrity of the fungal cell wall, leading to cell lysis and death. The compound specifically targets fungal cells, as glucan synthase is not present in mammalian cells, making it an effective and selective antifungal agent .
Comparison with Similar Compounds
Comparison with Caspofungin
In Vitro and In Vivo Efficacy
Anidulafungin and caspofungin belong to the echinocandin class but differ in susceptibility profiles. In a murine model of Candida parapsilosis infection, anidulafungin showed superior efficacy against caspofungin-resistant isolates, with survival rates of 80% vs. 40% for caspofungin . For caspofungin-susceptible strains, both drugs achieved comparable survival (>90%) .
Clinical Outcomes
A meta-analysis of seven RCTs (N=2,434 patients) found anidulafungin and caspofungin to have similar clinical success rates (72–75%) for invasive candidiasis . However, anidulafungin exhibits a more favorable pharmacokinetic profile, including linear dosing and lack of hepatic metabolism, reducing drug-drug interaction risks .
Comparison with Micafungin
Antifungal Activity
Both anidulafungin and micafungin demonstrate low MICs against Candida spp. (MIC90 ≤2 µg/mL), but anidulafungin has marginally lower MICs for C. glabrata (0.06 µg/mL vs. 0.12 µg/mL) . In a 2020 study of candidemia, anidulafungin and micafungin showed equivalent 30-day mortality rates (22% vs. 24%, p=0.64) and mycological eradication (88% vs. 85%) .
Pharmacological Advantages
Anidulafungin’s stability in plasma allows once-daily dosing without adjustments for renal or hepatic impairment, whereas micafungin requires dose modifications in hepatic dysfunction .
Combination Therapies and Resistance
Synergy with Adjuvant Agents
Against multidrug-resistant Candida auris, anidulafungin combined with manogepix (a novel antifungal) or 5-flucytosine reduced MICs by 4- to 8-fold, demonstrating synergistic activity . For example, anidulafungin + manogepix achieved 99% inhibition of C. auris at 0.5 µg/mL, compared to 8 µg/mL for anidulafungin alone .
Resistance Profiles
While echinocandins generally have low resistance rates, C. auris isolates in New York (2019) showed pan-resistance to anidulafungin, caspofungin, and micafungin. However, combination therapies restored susceptibility in 67% of cases .
Data Tables
Table 1: Comparative In Vitro Activity Against Key Pathogens
Table 2: Clinical Outcomes in Invasive Candidiasis
| Drug | Clinical Success Rate (%) | Mortality Rate (%) | Reference |
|---|---|---|---|
| Anidulafungin | 75 | 22 | |
| Caspofungin | 72 | 25 | |
| Micafungin | 73 | 24 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
